REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:10]1[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=[C:2]([Cl:1])[CH:11]=1
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Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=O)OC)C(=C1)C
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Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed under an atmosphere of nitrogen overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
|
Details
|
filtered through a pad of celite
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
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Type
|
CUSTOM
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Details
|
The residue was purified by combi-flash chromatography (ethyl acetate in hexanes: 30%)
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=NC=C1C(=O)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |